2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide
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Overview
Description
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide is a chemical compound with the molecular formula C10H17N2OS It is known for its unique structure, which includes a thiophene ring, an amino group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide typically involves the reaction of thiophene-2-carbaldehyde with N-methylbutanamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures (25-50°C).
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures (0-25°C).
Substitution: Halides, alkoxides; solvents like dichloromethane or acetonitrile; room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
- This compound sulfate
- This compound phosphate
Uniqueness
This compound stands out due to its unique combination of a thiophene ring and a butanamide backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide |
InChI |
InChI=1S/C10H16N2OS/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8/h4-6,9H,3,7,11H2,1-2H3 |
InChI Key |
AIJPTOUCRCMAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(C)CC1=CC=CS1)N |
Origin of Product |
United States |
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